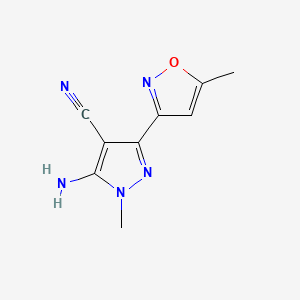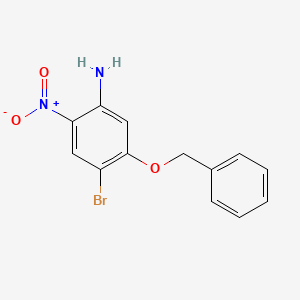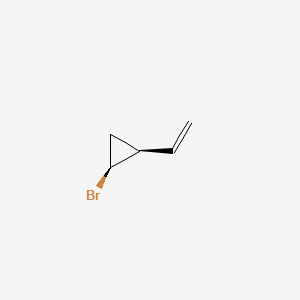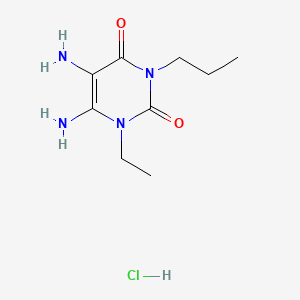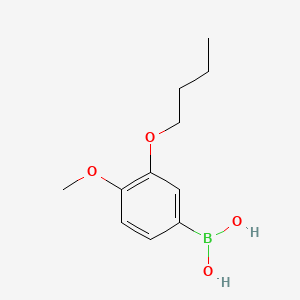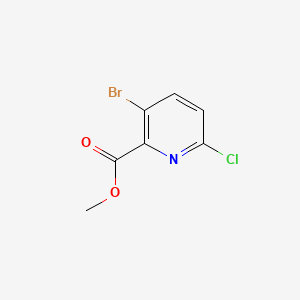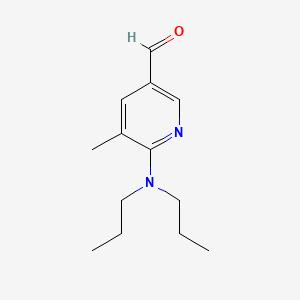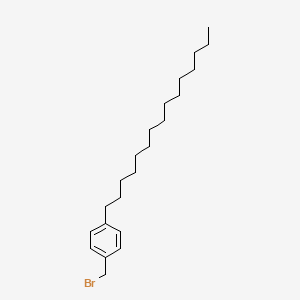
1-(Bromomethyl)-4-pentadecyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-pentadecyl-benzene is an organic compound belonging to the class of bromobenzenes It features a benzene ring substituted with a bromomethyl group at the 1-position and a pentadecyl chain at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-pentadecyl-benzene typically involves the bromination of 4-pentadecylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions often include refluxing the alcohol with the brominating agent in an inert solvent such as dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and optimized reaction conditions ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-4-pentadecyl-benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Benzaldehyde derivatives.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-pentadecyl-benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-pentadecyl-benzene primarily involves its reactivity as a bromomethylating agent. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of various substituted products. The compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring acts as an electron-rich center .
Vergleich Mit ähnlichen Verbindungen
Benzyl Bromide: Similar in structure but lacks the long alkyl chain.
4-Bromomethyl-biphenyl: Contains an additional phenyl ring.
1-Bromo-4-pentadecyl-benzene: Similar but lacks the bromomethyl group.
Uniqueness: 1-(Bromomethyl)-4-pentadecyl-benzene is unique due to the presence of both a long alkyl chain and a reactive bromomethyl group. This combination imparts distinct physical and chemical properties, making it valuable for specific synthetic applications .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-pentadecylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(20-23)19-17-21/h16-19H,2-15,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPLTWXBDVRYOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=C(C=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
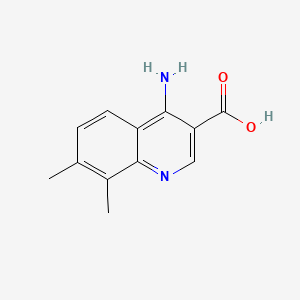

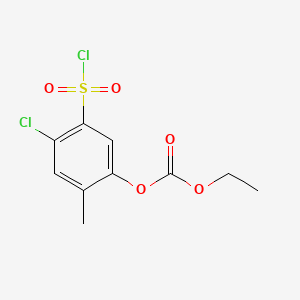
![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/new.no-structure.jpg)
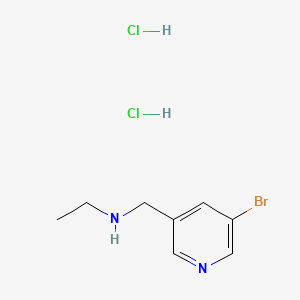
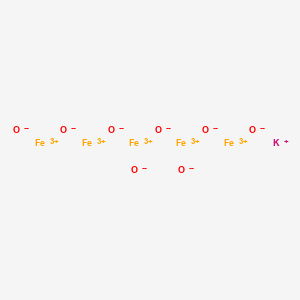
![1-[(2-Bromo-6-fluorophenyl)methyl]piperidine](/img/structure/B578000.png)
